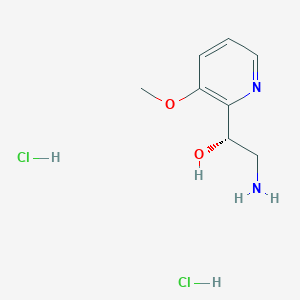

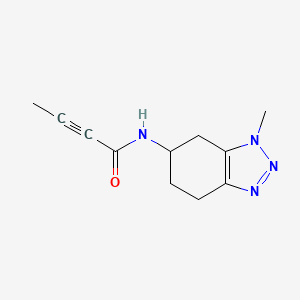

![molecular formula C12H20ClN3O4S B2797455 N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide CAS No. 1465356-40-4](/img/structure/B2797455.png)

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide, also known as NAPS, is a sulfonamide derivative that has been widely studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it useful for a variety of purposes, including as a tool for studying the biochemical and physiological effects of certain processes in the body.

Applications De Recherche Scientifique

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. Studies have shown that these compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes; caspase 3, caspase 8, and caspase 9. Activation of these apoptotic genes is mediated by the activation of p38 and may be crucial for developing new anti-cancer strategies (Cumaoğlu et al., 2015).

Electrochemical Synthesis

An innovative approach has been developed for the synthesis of sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols using a paired electrochemical method. This method is environmentally friendly, does not require toxic solvents or catalysts, and can be applied to a wide range of nitroarenes, showcasing the versatility of sulfonamide derivatives in chemical synthesis (Mokhtari et al., 2018).

Antibodies for Sulfonamide Antibiotics

Research has generated broad specificity antibodies for sulfonamide antibiotics, leading to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This demonstrates the utility of sulfonamide derivatives in environmental monitoring and food safety (Adrián et al., 2009).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential as antibacterial agents. These compounds have shown good to moderate activities and binding affinity towards DNA Gyrase-A, a crucial enzyme for bacterial DNA replication (Kumar et al., 2020).

Inhibition of Carbonic Anhydrase

Sulfonamide derivatives have been synthesized and characterized for their ability to inhibit human carbonic anhydrases, an enzyme involved in many physiological processes. This research highlights the potential of sulfonamide derivatives in developing therapeutic agents for conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).

Propriétés

IUPAC Name |

N-[3-(aminomethyl)pentan-3-yl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-3-12(4-2,9-13)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGGTKVLIPSCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

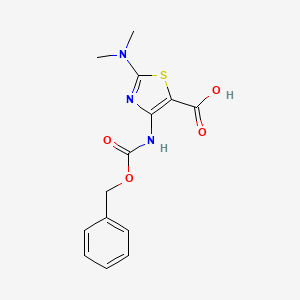

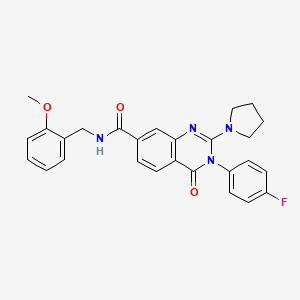

![5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2797373.png)

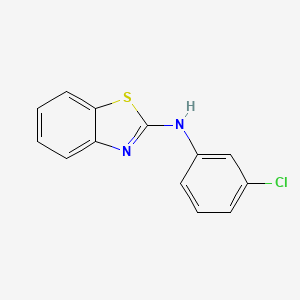

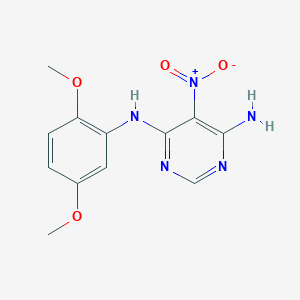

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)

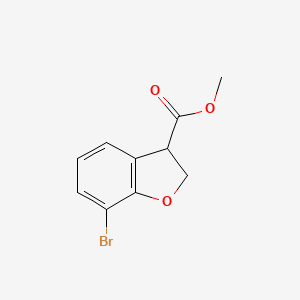

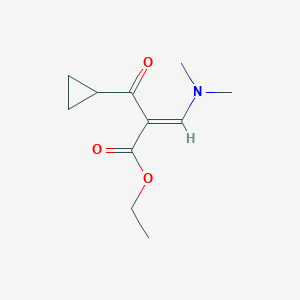

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2797376.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2797381.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)

![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)